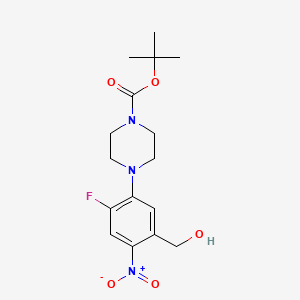

tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-fluoro-5-(hydroxymethyl)-4-nitrophenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O5/c1-16(2,3)25-15(22)19-6-4-18(5-7-19)14-8-11(10-21)13(20(23)24)9-12(14)17/h8-9,21H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKJWYWRADBHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)CO)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 1-(2-fluoro-4-nitrophenyl)piperazine Intermediate

- Reaction: Condensation of piperazine with 1,2-difluoro-4-nitrobenzene.

- Conditions:

- Solvent: Aromatic hydrocarbons such as toluene or xylene.

- Temperature: Typically between 40 °C and 90 °C, often optimized around 80–90 °C.

- Mechanism: Nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks the activated aromatic ring bearing fluorine and nitro groups.

- Outcome: Formation of 1-(2-fluoro-4-nitrophenyl)piperazine intermediate with displacement of one fluorine atom.

Step 2: Protection of Piperazine Nitrogen with tert-Butoxycarbonyl (Boc) Group

- Reaction: Treatment of the intermediate with di-tert-butyl dicarbonate (di-tert-butoxycarbonyl anhydride).

- Conditions:

- Solvent: Aromatic hydrocarbons such as toluene or xylene.

- Temperature: Ambient to moderate heating.

- Purpose: Boc protection stabilizes the piperazine nitrogen, preventing unwanted side reactions during subsequent steps.

- Outcome: tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is obtained.

Step 3: Introduction of the Hydroxymethyl Group

- Approach: Hydroxymethylation at the 5-position of the aromatic ring (adjacent to the fluorine and nitro substituents).

- Methods:

- Electrophilic substitution using formaldehyde or paraformaldehyde under controlled conditions.

- Alternatively, reduction of a formyl precursor or selective hydroxylation.

- Considerations: The presence of electron-withdrawing nitro and fluoro groups influences regioselectivity, favoring substitution at the 5-position.

- Outcome: tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is formed with the hydroxymethyl substituent installed.

Step 4: Purification and Characterization

- Techniques:

- Column chromatography using ethyl acetate/hexane mixtures.

- Recrystallization from suitable solvents.

- Characterization methods:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substituent positions and Boc integrity.

- Mass spectrometry (LC-MS) for molecular weight confirmation.

- X-ray crystallography for stereochemical validation if needed.

Reaction Conditions and Optimization Data

Research Findings on Preparation Methodology

- The condensation step (Step 1) is sensitive to temperature and solvent choice; aromatic hydrocarbons such as toluene and xylene provide optimal reaction rates and yields due to their ability to dissolve both reactants and intermediates effectively.

- Boc protection (Step 2) is commonly performed in the same solvent system to streamline the process and avoid intermediate isolation, improving overall efficiency.

- Hydroxymethylation (Step 3) requires careful control of reagent stoichiometry and temperature to avoid over-substitution or side reactions. The electron-withdrawing nitro group enhances regioselectivity by activating the 5-position of the aromatic ring.

- Purification methods are critical to isolate the pure compound, as incomplete removal of unreacted starting materials or side products can interfere with downstream applications.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Key Reagents | Solvent | Temperature | Yield Range | Critical Notes |

|---|---|---|---|---|---|---|

| 1 | Aromatic nucleophilic substitution | Piperazine, 1,2-difluoro-4-nitrobenzene | Toluene/Xylene | 80–90 °C | 60–75% | SNAr facilitated by nitro and fluoro groups |

| 2 | Boc protection | Di-tert-butyl dicarbonate | Toluene/Xylene | 25–50 °C | 85–90% | Protects piperazine nitrogen |

| 3 | Hydroxymethylation | Formaldehyde or equivalent | Polar solvents | 40–70 °C | 50–65% | Regioselective substitution at 5-position |

| 4 | Purification | Chromatography/Recrystallization | Various | Ambient | — | Ensures product purity |

Chemical Reactions Analysis

Tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate has been studied for its potential as an antimicrobial agent. Oxazolidinones, a class of compounds related to this structure, have shown efficacy against gram-positive bacteria by inhibiting protein synthesis at an early stage. This mechanism makes them valuable in treating infections caused by resistant pathogens .

Applications in Medicinal Chemistry

- Antimicrobial Agents : The compound's structural features suggest potential use as an antimicrobial agent, particularly against resistant strains of bacteria.

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting infectious diseases.

- Research Tools : Its unique chemical properties make it useful in biochemical assays and as a reference compound in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of related compounds in clinical settings:

- Clinical Trials : Research has shown that oxazolidinone derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a promising avenue for new antibiotic development .

- Mechanistic Studies : Investigations into the mechanism of action of piperazine derivatives reveal insights into their interaction with bacterial ribosomes, which could inform the design of next-generation antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The target compound is compared to structurally related piperazine derivatives with variations in substituents and aromatic systems (Table 1).

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The target compound’s nitro and fluorine substituents contrast with amino or methyl groups in analogs (e.g., ), affecting electronic properties and reactivity.

Physicochemical Properties

- Solubility: The hydroxymethyl group enhances aqueous solubility compared to purely lipophilic analogs (e.g., tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate ). However, the nitro group reduces solubility relative to amino-substituted derivatives (e.g., ).

Biological Activity

tert-Butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, which is known for its role in various pharmacological applications, and incorporates fluorinated and nitrophenyl substituents that may enhance its bioactivity.

- IUPAC Name : tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)-1-piperazinecarboxylate

- Molecular Formula : C15H20FN3O4

- Molecular Weight : 325.34 g/mol

- CAS Number : 2102859-45-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including its potential as an anti-tuberculosis agent and its interaction with specific enzymes.

Anti-Tuberculosis Activity

Recent research indicates that compounds with similar structural motifs, particularly those containing piperazine rings, have shown promise as inhibitors of Mycobacterium tuberculosis (Mtb) Mur enzymes. These enzymes are critical for bacterial cell wall synthesis, making them attractive targets for drug development. The presence of a bulky side chain, such as the tert-butyl group in this compound, may enhance its potency by filling hydrophobic pockets in the enzyme active sites .

Table 1: Comparison of Piperazine Derivatives in Anti-Tuberculosis Activity

| Compound Name | Structure | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Compound A | Structure A | 7.7 | MurB |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.

- Hydrophobic Interactions : The bulky tert-butyl group and the fluorinated nitrophenyl moiety could enhance hydrophobic interactions with target proteins, increasing binding affinity.

- Hydrogen Bonding : The hydroxymethyl group may participate in hydrogen bonding with active site residues, further stabilizing the enzyme-inhibitor complex .

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperazine derivatives. For instance, compounds with similar substitutions have been shown to possess significant anti-mycobacterial activity, with some achieving IC50 values lower than those of established anti-tuberculosis drugs like ethambutol .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of electronegative substituents on the phenyl ring for enhancing anti-tuberculosis activity. Compounds with fluorine substitutions exhibited improved potency due to increased hydrophilicity and better interaction profiles with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.